molecular formula C15H14N4O2S B2389013 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea CAS No. 2034429-98-4

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea

Cat. No.: B2389013
CAS No.: 2034429-98-4
M. Wt: 314.36
InChI Key: KEUJAKNGGZROTP-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan-Pyridine Intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Thiazole Group: The thiazole moiety can be introduced through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The pyridine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea: can be compared with other urea derivatives that have similar structural features.

    Thiazole-containing compounds: These compounds often exhibit bioactivity and are used in medicinal chemistry.

    Furan-containing compounds: Known for their aromatic properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-9-22-15(18-10)19-14(20)17-6-11-4-13(7-16-5-11)12-2-3-21-8-12/h2-5,7-9H,6H2,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUJAKNGGZROTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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